molecular formula C9H17N3O B020555 2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile CAS No. 101862-04-8

2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile

Cat. No. B020555
CAS RN: 101862-04-8
M. Wt: 183.25 g/mol
InChI Key: JECDWZQEVLJZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile is a chemical compound that is commonly used in scientific research. It is a synthetic compound that has a wide range of applications in various fields of science.

Scientific Research Applications

2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various compounds. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In addition, it is used as a ligand in metal-catalyzed reactions and as a stabilizer for certain enzymes.

Mechanism of Action

The mechanism of action of 2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile is not fully understood. However, it is believed to act as a nucleophile in certain reactions. It can also act as a chelating agent, forming complexes with metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a stable and non-toxic compound. It is also soluble in water, making it easy to handle in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile in laboratory experiments is its stability and non-toxicity. It is also easy to handle and soluble in water, making it a convenient reagent to work with. However, its limited availability and high cost can be a limitation for some experiments.

Future Directions

There are several future directions for the use of 2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile in scientific research. One potential application is in the development of new pharmaceuticals and agrochemicals. It can also be used as a ligand in metal-catalyzed reactions to develop new catalysts. In addition, further studies on its mechanism of action and biochemical and physiological effects can provide valuable insights into its potential applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has a wide range of applications in scientific research. Its stability, non-toxicity, and solubility in water make it a convenient reagent to work with. Its potential applications in the development of new pharmaceuticals, agrochemicals, and catalysts make it an important compound for future research.

properties

CAS RN

101862-04-8

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-[4-(3-hydroxypropyl)piperazin-1-yl]acetonitrile

InChI

InChI=1S/C9H17N3O/c10-2-4-12-7-5-11(6-8-12)3-1-9-13/h13H,1,3-9H2

InChI Key

JECDWZQEVLJZQZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCO)CC#N

Canonical SMILES

C1CN(CCN1CCCO)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-(piperazin-1-yl)propan-1-ol (0.93 g, 6.45 mmol), chloroacetonitrile (0.58 g, 7.75 mmol), potassium carbonate (1.79 g, 12.9 mmol) and sodium iodide (0.32 g, 1.93 mmol) in DMF (10 ml) was stirred at ambient temperature overnight. The volatiles were removed under vacuum and the residue was purified by column chromatography eluting with ethylene chloride/methanol (95/5) to give 3-(4-cyanomethylpiperazin-1-yl)propan-1-ol (0.84 g, 71%).
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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